molecular formula C35H31N5O6S4 B388011 N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B388011
M. Wt: 745.9g/mol
InChI Key: HGVYFQJHPUDYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE” is a complex organic compound that features multiple functional groups, including benzothiazole, nitro, and sulfanyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE” likely involves multiple steps, including the formation of benzothiazole rings, the introduction of nitro groups, and the coupling of various intermediates. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions, such as using hydrogen gas and a metal catalyst.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings, where electrophilic or nucleophilic substitution can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

In medicine, such compounds might be investigated for their therapeutic potential, particularly in targeting specific biological pathways or receptors.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for “N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE: can be compared with other benzothiazole derivatives, nitro compounds, and sulfanyl-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C35H31N5O6S4

Molecular Weight

745.9g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[6-[[4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C35H31N5O6S4/c1-4-46-24-8-10-26-32(18-24)50-35(39-26)48-30-12-6-22(15-27(30)40(42)43)19-37-23-7-9-25-31(17-23)49-34(38-25)47-20-33(41)36-14-13-21-5-11-28(44-2)29(16-21)45-3/h5-12,15-19H,4,13-14,20H2,1-3H3,(H,36,41)

InChI Key

HGVYFQJHPUDYDK-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3=C(C=C(C=C3)C=NC4=CC5=C(C=C4)N=C(S5)SCC(=O)NCCC6=CC(=C(C=C6)OC)OC)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3=C(C=C(C=C3)C=NC4=CC5=C(C=C4)N=C(S5)SCC(=O)NCCC6=CC(=C(C=C6)OC)OC)[N+](=O)[O-]

Origin of Product

United States

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